tert-butil N-(1-ciano-2-metilpropil)carbamato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

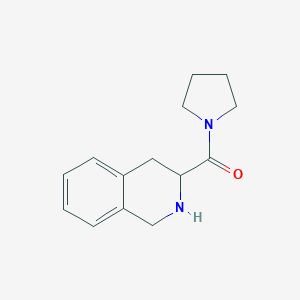

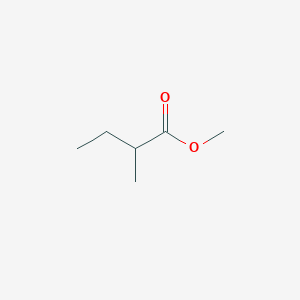

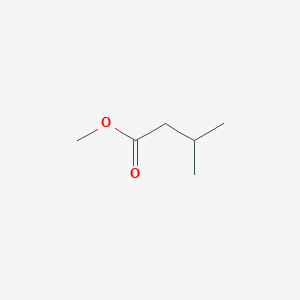

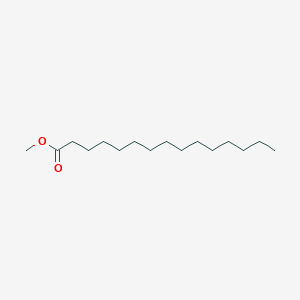

Tert-butyl N-(1-cyano-2-methylpropyl)carbamate, also known as Tert-butyl N-(1-cyano-2-methylpropyl)carbamate, is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-butyl N-(1-cyano-2-methylpropyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(1-cyano-2-methylpropyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Ceftolozano

Este compuesto es un producto intermedio importante en la síntesis de ceftolozano . Ceftolozano es un nuevo antibiótico cefalosporínico intravenoso de quinta generación derivado de la modificación estructural de FK518 . Tiene buena tolerancia, un amplio espectro antibacteriano, fuerte actividad contra bacterias Gram-positivas y Gram-negativas, y fuerte actividad antibacteriana contra Pseudomonas aeruginosa y Pseudomonas aeruginosa multirresistente en pruebas in vivo e in vitro .

Biocatálisis de Nitrilos

Las nitrilasas, que se derivan de bacterias, hongos filamentosos, levaduras y plantas, han atraído una atención considerable debido a su aplicación en la degradación de nitrilos como biocatalizadores prominentes . Nitrilasa es un biocatalizador significativo y prometedor para aplicaciones catalíticas .

Reducción Catalítica de Nitrilos

Existe una demanda de procedimientos genéricos para la química en fase de solución y una amplia gama de nitrilos disponibles comercialmente . Se hizo deseable idear un protocolo mejorado para la reducción del grupo ciano sorprendentemente no reactivo . El alcance de la reducción de nitrilos mediada por boruro de níquel se ha ampliado aún más para permitir la preparación de aminas protegidas por Boc a través de un proceso catalítico suave .

Destino ambiental y biodegradación

Los carbamatos, incluidos compuestos similares, se han estudiado ampliamente por su ocurrencia ambiental, destino y degradación. Estos compuestos son conocidos por su presencia en varias matrices ambientales y su potencial de biodegradación en condiciones específicas.

Electrocatálisis molecular basada en cobalto

Las bis-iminopiridinas de cobalto electrocatalizan la reducción de 4 protones y 4 electrones del acetonitrilo a etilamina . Este es un paso significativo en la evolución de

Mecanismo De Acción

Target of Action

Tert-butyl N-(1-cyano-2-methylpropyl)carbamate, also known as Boc-D-Val-Nitrile, is primarily used as a protective agent for amino groups in organic synthesis . The compound’s primary targets are the amino groups present in various compounds, including natural products, amino acids, and peptides .

Mode of Action

The compound acts as a protective agent by reacting with the amino group to form a less reactive carbamate . The compound’s interaction with its targets results in the formation of a protective layer that shields the amino group from reactions with other substances .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of organic compounds. By protecting the amino group, the compound prevents unwanted reactions that could interfere with the desired synthesis process .

Pharmacokinetics

The compound is known to be stable under normal storage conditions . Its molecular weight is 198.27 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the compound’s action is the successful protection of amino groups during organic synthesis . This protection allows for the selective formation of desired bonds while minimizing competing reactions with reactive functional groups .

Action Environment

The efficacy and stability of Boc-D-Val-Nitrile are influenced by various environmental factors. The compound is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation . It can be removed with mild acid , suggesting that the compound’s action may be influenced by the pH of the environment.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Boc-D-Val-Nitrile are largely determined by its nitrile group. Nitrilases, enzymes derived from bacteria, filamentous fungi, yeasts, and plants, play a crucial role in the metabolism of nitriles . These enzymes interact with Boc-D-Val-Nitrile, catalyzing its conversion into corresponding carboxylic acids and ammonia .

Cellular Effects

The cellular effects of Boc-D-Val-Nitrile are not fully understood due to limited research. It is known that nitriles can have significant impacts on cellular processes. For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Boc-D-Val-Nitrile involves its interaction with nitrilases. These enzymes catalyze the hydrolysis of nitriles to carboxylic acids and ammonia . This process involves the binding of Boc-D-Val-Nitrile to the active site of the enzyme, followed by a series of chemical reactions that lead to the formation of the products .

Temporal Effects in Laboratory Settings

The temporal effects of Boc-D-Val-Nitrile in laboratory settings are largely dependent on the stability of the compound and the conditions of the experiment

Dosage Effects in Animal Models

The effects of Boc-D-Val-Nitrile in animal models are currently unknown due to the lack of relevant studies. Animal models are commonly used in the study of new compounds, and they provide valuable information on dosage effects, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Boc-D-Val-Nitrile is involved in the nitrile metabolic pathway, where it is converted into carboxylic acids and ammonia by nitrilases . This process involves several enzymes and cofactors, and it can have significant effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Boc-D-Val-Nitrile within cells and tissues are not well understood due to the lack of specific studies. The transport of similar compounds often involves specific transporters or binding proteins, and it can have significant effects on the localization or accumulation of the compound within cells .

Subcellular Localization

The subcellular localization of Boc-D-Val-Nitrile is currently unknown due to the lack of relevant research. The subcellular localization of a compound can significantly affect its activity or function, and it can be influenced by factors such as targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

tert-butyl N-(1-cyano-2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOVCNHAYAEVSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)